N-(2-Ethylphenyl)-2-((5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
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Overview
Description
N-(2-Ethylphenyl)-2-((5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethylphenyl)-2-((5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves a multi-step process. The initial step often includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The subsequent steps involve the introduction of the methoxyphenyl and ethylphenyl groups through substitution reactions. The final step includes the formation of the acetamide group via an amidation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions such as temperature and pressure, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry:
- Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-Ethylphenyl)-2-((5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to its targets, while the ethylphenyl group can influence its pharmacokinetic properties. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
- 4-Methoxyphenethylamine
- Phenethylamine
- 4-Methoxyphenylacetonitrile
Comparison: N-(2-Ethylphenyl)-2-((5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to its combination of a triazole ring with methoxyphenyl and ethylphenyl groups. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For instance, the presence of the triazole ring can enhance its stability and reactivity, while the methoxyphenyl group can improve its solubility and bioavailability.
Properties
CAS No. |
332384-86-8 |
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Molecular Formula |
C25H24N4O2S |
Molecular Weight |
444.6g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H24N4O2S/c1-3-18-9-7-8-12-22(18)26-23(30)17-32-25-28-27-24(19-13-15-21(31-2)16-14-19)29(25)20-10-5-4-6-11-20/h4-16H,3,17H2,1-2H3,(H,26,30) |
InChI Key |
XZEFLNCIPCOIFP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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